molecular formula C11H17N3O2 B8246072 Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate

Cat. No.: B8246072
M. Wt: 223.27 g/mol
InChI Key: NUIGEPXSRGNKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position of the pyridine ring, with amino (-NH₂) and methyl (-CH₃) substituents at the 5- and 6-positions, respectively. This compound is structurally significant in medicinal chemistry and organic synthesis due to its reactive amino group and steric protection provided by the tert-butyl moiety. The amino group enables further functionalization (e.g., coupling reactions), while the tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-(5-amino-6-methylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIGEPXSRGNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate typically involves the reaction of 5-amino-6-methylpyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate has garnered attention for its potential use in drug development. Its structure allows it to act as a protecting group during peptide synthesis, which is crucial in the formation of biologically active peptides. By protecting the amino group, it facilitates various chemical transformations without affecting the desired functional groups.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is vital in developing therapeutic agents. For instance:

  • Cytochrome P450 Inhibition : Research indicates that derivatives of this compound can inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the efficacy of co-administered drugs.
  • Neuroprotective Effects : In animal models, related compounds have shown promise in protecting against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in treating diseases like Alzheimer's.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in producing fine chemicals. Its stability and reactivity make it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

  • CYP2A6 Inhibition : A study highlighted the potential of carbamate derivatives to inhibit CYP2A6, an enzyme critical for nicotine metabolism. This inhibition could lead to increased nicotine levels in smokers, aiding smoking cessation efforts by prolonging nicotine effects.
  • Neuroprotective Studies : In vitro studies demonstrated that similar compounds could protect astrocyte cells from death induced by amyloid beta peptides, indicating their potential role in neuroprotection .

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits cytochrome P450 enzymes; potential use in drug metabolism studies
NeuroprotectionProtects neuronal cells from oxidative stress; implications for Alzheimer's treatment
Drug DevelopmentActs as a protecting group in peptide synthesis; aids in forming bioactive peptides

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, reactivity, and applications.

Structural and Functional Group Variations

Key differences arise from substituent type and position on the pyridine ring:

Compound Name Substituents (Position) Functional Groups Present Molecular Weight (g/mol) Key References
This compound 5-NH₂, 6-CH₃, 3-Boc Amino, methyl, tert-butyl carbamate ~238.3 (estimated)
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃, 3-Boc-CH₂ Hydroxy, methoxy, tert-butyl carbamate 282.3
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate 4-CH₂CH=CH₂, 5-OCH₃, 3-Boc Allyl, methoxy, tert-butyl carbamate 278.3
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-Boc-CH₂ Bromo, chloro, tert-butyl carbamate 309.6
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH₃, 6-OCH₃, 3-Boc-CH₂ Dimethoxy, tert-butyl carbamate 282.3

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino (-NH₂) and methyl (-CH₃) groups in the target compound are electron-donating, enhancing the pyridine ring’s nucleophilicity. In contrast, bromo (-Br) and chloro (-Cl) substituents (e.g., in ) are electron-withdrawing, reducing ring reactivity .
  • Steric Effects: The tert-butyl group in all compounds provides steric hindrance, protecting reactive sites (e.g., amines) from undesired reactions.
  • Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to methoxy (-OCH₃) or halogenated derivatives .
Physicochemical Properties
  • Solubility: The amino group in the target compound enhances water solubility compared to methoxy or halogenated analogs. For example, tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is less polar due to methoxy groups.
  • Stability : Halogenated derivatives (e.g., ) exhibit greater thermal stability due to strong C-Br/C-Cl bonds, whereas allyl-substituted compounds (e.g., ) may polymerize under heat .

Biological Activity

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which is further linked to a pyridine ring bearing an amino and a methyl group. Its molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, with a molecular weight of approximately 210.26 g/mol. The unique substitution pattern on the pyridine ring enhances its reactivity and biological activity.

Synthesis

This compound can be synthesized through the reaction of 5-amino-6-methylpyridine with tert-butyl chloroformate in the presence of a base like triethylamine. This method ensures the formation of the carbamate linkage while preserving the integrity of the pyridine structure, leading to a high yield and purity essential for biological studies.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to interact with specific enzymes involved in various metabolic pathways, suggesting its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation. For instance, preliminary studies have demonstrated its ability to inhibit certain proteases, which are crucial in inflammatory responses and cancer progression .

Pharmacological Effects

The compound's pharmacological profile includes:

  • Antimicrobial Activity : It has displayed potential as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against resistant strains of bacteria .
  • Neuroprotective Properties : In vitro studies suggest that it may protect neuronal cells from oxidative stress and amyloid-beta toxicity, which are significant contributors to neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Enzyme Interaction :
    • A study assessed its effect on a specific protease linked to immune response modulation. The compound inhibited the enzyme with an IC50 value of approximately 0.45 µM, indicating strong binding affinity and potential therapeutic application in immune-related disorders .
  • Neuroprotective Effects :
    • In a model simulating Alzheimer's disease, this compound significantly reduced amyloid-beta-induced cytotoxicity in astrocyte cultures. The treatment resulted in decreased levels of inflammatory cytokines such as TNF-alpha, highlighting its anti-inflammatory properties .
  • Antibiotic Potentiation :
    • Another study evaluated its role as an antibiotic potentiator against E. coli. The presence of this compound reduced the minimum inhibitory concentration (MIC) of clarithromycin by up to 512-fold, showcasing its potential to combat antibiotic resistance .

Q & A

Advanced Question

Molecular Docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina).

Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., GROMACS).

QSAR Modeling : Correlate structural features (e.g., methyl group position) with activity.
Studies on fluorinated pyridine carbamates emphasize the role of substituent electronegativity in target affinity .

What purification protocols achieve >95% purity for this compound?

Basic Question

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-yield recovery.
  • HPLC : Reverse-phase C18 columns for final purity validation.
    Catalog entries for structurally related pyridine carbamates recommend these methods for lab-scale purification .

What challenges arise in regioselective functionalization of the pyridine ring?

Advanced Question
The 5-amino and 6-methyl groups direct electrophilic substitution to specific positions. Challenges include:

  • Competing Reactivity : Amino groups may deactivate the ring or participate in side reactions.
  • Steric Effects : Methyl groups hinder access to adjacent positions.
    Solutions involve directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd-mediated C–H activation) .

What safety precautions are critical for laboratory handling?

Basic Question

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (based on SDS for analogous carbamates) .
  • Spill Management : Neutralize acidic/basic residues before disposal.

How does the 6-methyl group affect electronic properties and spectroscopic signatures?

Advanced Question
The methyl group donates electrons via hyperconjugation, altering:

  • NMR Shifts : Deshielding of adjacent protons (e.g., H-4 and H-5 in pyridine).
  • Reactivity : Enhanced nucleophilicity at the 2- and 4-positions.
    Comparative IR data for methyl-substituted pyridines show reduced C=N stretching frequencies due to electron donation .

What methodologies study its potential as a kinase inhibitor?

Advanced Question

Enzyme Assays : Measure IC₅₀ values against purified kinases (e.g., EGFR, HER2).

Structure-Activity Relationship (SAR) : Modify substituents to optimize binding.

Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY tags) to track localization.
Crystal structure data for related carbamates supports rational design of bioactive analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.